3'-Cyano-3-(2,4-dimethylphenyl)propiophenone

Description

Structural Characteristics and Chemical Properties

Molecular Structure and Identification

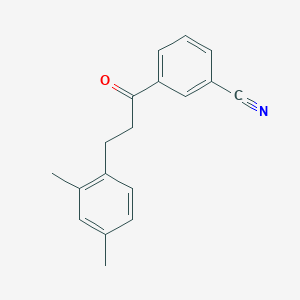

3'-Cyano-3-(2,4-dimethylphenyl)propiophenone possesses the molecular formula C18H17NO with a molecular weight of 263.34 grams per mole. The compound is systematically identified by the Chemical Abstracts Service number 898793-67-4 and carries the MDL number MFCD03843667. The International Union of Pure and Applied Chemistry name for this compound is 3-[3-(2,4-dimethylphenyl)propanoyl]benzonitrile, which clearly indicates the structural arrangement of its functional groups.

The molecular structure features a propiophenone backbone with a cyano group positioned at the 3' position of the aromatic ring, while the other aromatic system contains methyl substituents at the 2 and 4 positions. The International Chemical Identifier code for this compound is 1S/C18H17NO/c1-13-6-7-16(14(2)10-13)8-9-18(20)17-5-3-4-15(11-17)12-19/h3-7,10-11H,8-9H2,1-2H3, providing a standardized representation of its atomic connectivity. The corresponding International Chemical Identifier Key is JTPBBDHNNOBLTJ-UHFFFAOYSA-N, serving as a unique identifier for database searches and chemical informatics applications.

The compound exhibits a linear structure formula that demonstrates the spatial arrangement of the propyl chain connecting the two aromatic systems. The presence of the cyano group introduces significant electronic effects throughout the molecular framework, while the dimethyl substitution pattern on the phenyl ring creates specific steric and electronic influences that affect the overall molecular geometry and reactivity profile.

Physical Properties and Stability

The physical characteristics of this compound reveal important information about its handling requirements and potential applications. The compound exhibits a density of 1.1 grams per cubic centimeter, indicating a relatively dense organic material. The boiling point has been determined to be 446 degrees Celsius at 760 millimeters of mercury, suggesting excellent thermal stability under standard atmospheric conditions.

The flash point of this compound is recorded at 223.5 degrees Celsius, which classifies it as a relatively safe material for handling under normal laboratory conditions. The compound demonstrates nonhazardous characteristics for shipping purposes, making it suitable for commercial distribution without special transport requirements. Commercial samples typically achieve 97 percent purity, indicating effective purification protocols during synthesis and isolation procedures.

The refractive index of 1.58 provides valuable information for optical characterization and quality control applications. The compound is typically supplied in amber glass bottles to protect against photodegradation, suggesting some sensitivity to light exposure under certain conditions. Storage recommendations indicate that the material maintains stability under appropriate laboratory storage conditions, making it suitable for extended research applications.

Spectroscopic Characterization

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation for this compound through detailed analysis of its proton and carbon environments. The aromatic proton signals in the 1H Nuclear Magnetic Resonance spectrum appear in the characteristic downfield region between 7.0 and 8.0 parts per million, reflecting the electron-withdrawing effect of the cyano substituent on the benzene ring system. The methyl groups attached to the 2,4-dimethylphenyl moiety exhibit distinct chemical shifts that allow for unambiguous identification of the substitution pattern.

The propyl chain protons connecting the two aromatic systems display characteristic multipicity patterns that confirm the three-carbon linker structure. The methylene protons adjacent to the carbonyl group typically appear further downfield due to the deshielding effect of the ketone functionality. Integration ratios of the various proton signals correspond precisely to the expected molecular structure, providing quantitative confirmation of the compound's identity.

13C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon signal appearing around 198 parts per million, consistent with an aromatic ketone functionality. The cyano carbon exhibits a characteristic signal around 118 parts per million, confirming the presence of the nitrile group. The aromatic carbon signals provide detailed information about the electronic environment of each carbon atom within the two benzene ring systems.

IR Spectroscopy Features

Infrared spectroscopy analysis of this compound reveals distinctive absorption bands that confirm the presence of key functional groups. The cyano group exhibits a strong, sharp absorption band around 2224 wavenumbers, characteristic of the carbon-nitrogen triple bond stretching vibration. This band appears in a relatively clear region of the infrared spectrum, making it an excellent diagnostic feature for compound identification.

The carbonyl group demonstrates a strong absorption band in the region of 1680-1700 wavenumbers, typical of aromatic ketones. The exact position of this band provides information about the electronic environment of the carbonyl group and its interaction with the aromatic systems. Aromatic carbon-carbon stretching vibrations appear in the 1590-1610 wavenumber region, confirming the presence of the benzene ring systems.

Additional characteristic bands include carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region for aromatic protons and 2800-3000 wavenumbers for aliphatic protons. The fingerprint region below 1500 wavenumbers contains multiple bands that provide unique identification characteristics for this specific compound structure.

Mass Spectrometry Profiles

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns for this compound. The molecular ion peak appears at mass-to-charge ratio 263, corresponding exactly to the calculated molecular weight. High-resolution mass spectrometry confirms the molecular formula C18H17NO through accurate mass determination.

Characteristic fragmentation patterns in electron ionization mass spectrometry include loss of the propyl chain, resulting in fragment ions corresponding to the cyano-substituted benzene ring system. Additionally, fragmentation at the carbonyl group produces ions representing the dimethylphenyl portion of the molecule. These fragmentation patterns provide structural confirmation and help distinguish this compound from closely related isomers.

Electrospray ionization mass spectrometry typically produces protonated molecular ions under positive ion conditions, facilitating detection and quantification in analytical applications. The stability of the molecular ion and the characteristic fragmentation patterns make mass spectrometry an excellent tool for both identification and purity assessment of this compound.

Computational Analysis of Electronic Structure

Computational chemistry studies of this compound provide detailed insights into its electronic structure and molecular properties. The compound exhibits a calculated logarithmic partition coefficient (LogP) value of 3.99, indicating significant lipophilicity that influences its solubility characteristics and potential biological interactions. This value suggests favorable partitioning into organic phases and limited water solubility.

The polar surface area calculation yields 40.86 square angstroms, providing important information about the compound's potential for membrane permeability and molecular interactions. The exact mass determination through computational methods confirms the experimental value of 263.131 atomic mass units, validating the molecular formula assignment.

Theoretical calculations of bond lengths and angles reveal the influence of the cyano group on the overall molecular geometry. The electron-withdrawing nature of the nitrile functionality affects the electron density distribution throughout the aromatic system, creating regions of electrophilic and nucleophilic character that determine reactivity patterns. Molecular orbital calculations provide insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern the compound's electronic properties and potential chemical transformations.

Isomeric Forms and Conformational Analysis

The structural framework of this compound allows for multiple conformational arrangements, particularly regarding the rotation around the carbon-carbon bonds in the propyl chain connecting the two aromatic systems. Conformational analysis reveals that the molecule can adopt various three-dimensional arrangements depending on the dihedral angles between the aromatic rings and the central propyl chain.

Energy calculations indicate that certain conformations are more thermodynamically favorable due to minimized steric interactions between the aromatic systems and optimized electronic interactions. The presence of the cyano group and methyl substituents creates specific steric requirements that influence the preferred conformational states of the molecule.

Rotational barriers around the propyl chain bonds are relatively low, allowing for dynamic equilibrium between different conformational states at room temperature. However, the overall molecular shape is influenced by the rigid aromatic systems and the planar nature of the carbonyl group, which constrains certain rotational degrees of freedom within the molecular structure.

Comparison with Related Cyano-Substituted Propiophenone Derivatives

Comparative analysis with related cyano-substituted propiophenone derivatives reveals important structure-activity relationships and property variations within this chemical family. The closely related compound 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone differs only in the position of the cyano group, moving from the 3' to the 4' position on the aromatic ring. This positional isomer exhibits a different CAS number (898793-69-6) and identical molecular formula and weight, demonstrating the importance of substitution patterns in chemical identification.

Another related compound, 3'-Cyano-3-(2,3-dimethylphenyl)propiophenone, features an altered dimethyl substitution pattern on the phenyl ring system. This structural variation, identified by CAS number 898769-14-7, maintains the same molecular formula but exhibits different physical and chemical properties due to the changed electronic and steric effects of the methyl group positions.

| Compound | CAS Number | Cyano Position | Methyl Positions | Molecular Weight |

|---|---|---|---|---|

| This compound | 898793-67-4 | 3' | 2,4 | 263.34 |

| 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone | 898793-69-6 | 4' | 2,4 | 263.34 |

| 3'-Cyano-3-(2,3-dimethylphenyl)propiophenone | 898769-14-7 | 3' | 2,3 | 263.33 |

The systematic comparison of these derivatives demonstrates how subtle structural modifications can significantly impact chemical properties while maintaining similar molecular frameworks. The position of the cyano group affects the electronic distribution throughout the aromatic system, influencing reactivity patterns and spectroscopic characteristics. Similarly, the arrangement of methyl substituents creates different steric environments that affect molecular conformations and intermolecular interactions.

These structural relationships provide valuable insights for synthetic chemists designing new compounds within this chemical class and help predict properties of related derivatives based on established structure-property correlations.

Properties

IUPAC Name |

3-[3-(2,4-dimethylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-13-6-7-16(14(2)10-13)8-9-18(20)17-5-3-4-15(11-17)12-19/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPBBDHNNOBLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644671 | |

| Record name | 3-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-67-4 | |

| Record name | 3-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Steps

-

- A common starting point involves an aldol condensation reaction between an aromatic ketone (e.g., acetophenone derivatives) and an aldehyde containing a cyano group.

- Example: Reacting 2,4-dimethylbenzaldehyde with benzonitrile under basic conditions.

-

- In some cases, catalytic hydrogenation is used to reduce intermediate compounds to form the desired propiophenone structure.

Functional Group Transformation :

- The cyano group is introduced via nucleophilic substitution or direct addition of cyanide ions to an appropriate precursor.

Detailed Synthetic Pathways

Pathway 1: Direct Cyanation

- Starting Materials :

- 2,4-Dimethylbenzaldehyde

- Benzonitrile

- Base catalyst (e.g., sodium hydroxide)

- Procedure :

- Mix the aldehyde and benzonitrile in a polar solvent such as ethanol.

- Add a base catalyst to initiate nucleophilic addition.

- Heat the mixture under reflux for several hours.

- Outcome :

- The reaction yields this compound after purification through recrystallization or column chromatography.

Pathway 2: Multi-Step Synthesis

- Step 1: Formation of Intermediate Ketone :

- React acetophenone with a dimethyl-substituted benzaldehyde in the presence of a strong base.

- This step forms an α,β-unsaturated ketone intermediate.

- Step 2: Cyanation :

- Treat the intermediate with a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide).

- Use acidic or basic conditions depending on the cyanation reagent.

- Step 3: Final Purification :

- Purify the product using recrystallization from solvents like methanol or ethanol.

Reaction Conditions

| Parameter | Value/Condition |

|---|---|

| Solvent | Ethanol, Methanol, or Acetonitrile |

| Catalyst | Sodium hydroxide, Potassium carbonate |

| Temperature | Reflux (80–120°C) |

| Reaction Time | 6–12 hours |

| Cyanation Agent | Potassium cyanide, Trimethylsilyl cyanide |

Yield and Purity

The yield of this compound depends on reaction conditions and purification methods:

- Typical yields range from 60% to 85% .

- Purity levels can exceed 97% , as confirmed by techniques like NMR spectroscopy and HPLC analysis.

Data Summary Table

| Step | Reagents/Conditions | Product |

|---|---|---|

| Aldol Condensation | Acetophenone + Dimethylbenzaldehyde + NaOH | α,β-unsaturated ketone intermediate |

| Cyanation | Intermediate + KCN/TMSCN | This compound |

Chemical Reactions Analysis

3’-Cyano-3-(2,4-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications of 3'-Cyano-3-(2,4-dimethylphenyl)propiophenone

This compound is a chemical compound with diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry. This compound, characterized by a cyano group at the 3' position and a 2,4-dimethylphenyl group, exhibits unique chemical and biological properties, making it valuable for various applications.

Scientific Research Applications

This compound is primarily utilized as an intermediate in synthesizing various organic compounds and pharmaceuticals. Compounds with similar structures have demonstrated anti-inflammatory, analgesic, and anticancer activities, suggesting potential pharmacological applications for this compound.

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit notable biological properties. For example, derivatives of propiophenones have been studied for their potential anti-inflammatory, analgesic, and anticancer activities. The unique structural features of this compound may confer specific interactions with biological targets, warranting further investigation into its pharmacological potential.

Anticancer Activity

Studies on related propiophenone derivatives have shown anticancer effects against various cancer cell lines. These compounds interact with cellular pathways involved in apoptosis and cell cycle regulation, inducing cell death in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

Case Study: Anticancer Activity of Propiophenone Derivatives

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HeLa | 12.5 | Cell cycle arrest |

| A549 | 20.0 | Caspase activation |

Mechanism of Action

The mechanism of action of 3’-Cyano-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Positional Isomers of Dimethylphenyl Substituents

The position of methyl groups on the phenyl ring significantly alters steric and electronic properties:

Key Insight : The 2,4-dimethylphenyl group in the target compound balances steric bulk and electronic effects, whereas 2,6-dimethylphenyl analogues face synthetic challenges due to steric crowding .

Functional Group Variations

Replacing the cyano group with other functionalities modulates reactivity and applications:

Stereochemical and Regioisomeric Considerations

- Regioisomers: lists multiple cyano-propiophenone isomers (e.g., 2'-cyano-3-(2,3-dimethylphenyl)propiophenone, CAS: 898769-11-4), highlighting the sensitivity of synthetic routes to substituent positioning .

- equatorial substituents) can drastically alter NMR profiles and biological activity .

Biological Activity

3'-Cyano-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C₁₈H₁₇NO and a molecular weight of 263.34 g/mol. This compound features a cyano group and a propiophenone structure, which contribute to its chemical reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. While specific biological activity data for this compound is relatively limited, its structural characteristics suggest potential pharmacological properties that merit further investigation.

The synthesis of this compound typically involves multi-step organic reactions, often utilizing condensation reactions. The compound appears as a yellow crystalline powder and is primarily used in research settings due to its reactivity as a building block in organic synthesis.

Synthesis Methods

- Condensation Reactions : Commonly employed to form the cyano and propiophenone moieties.

- Multi-step Organic Reactions : Allow for the efficient production of the compound in laboratory settings.

Structure-Activity Relationship (SAR)

Compounds with structural similarities to this compound have been studied for various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The unique substitution pattern on the aromatic ring may confer specific interactions with biological targets. Below is a comparison of structurally related compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone | Similar cyano and propiophenone structure | Potentially different biological activity |

| 2'-Cyano-3-(3,4-dimethylphenyl)propiophenone | Different dimethyl substitution pattern | Varying reactivity profiles |

| 3-Cyanoacetophenone | Lacks dimethyl substitution | More common in industrial applications |

The cyano group enhances the electrophilicity of the compound, potentially facilitating interactions with nucleophilic sites in biological molecules.

Case Studies and Research Findings

- Anticancer Activity : Research on similar propiophenone derivatives has indicated potential anticancer properties. For example, derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or necrosis depending on concentration levels .

- Mechanisms of Action : Studies suggest that compounds with similar structures can affect mitochondrial function and induce oxidative stress in cancer cells. This mechanism has been observed in thiosemicarbazone derivatives of acetophenones, which also promote cell death through mitochondrial permeability changes .

- In Vivo Studies : Some derivatives have shown efficacy in tumor growth delay in animal models, indicating their potential as therapeutic agents against cancer .

Pharmacological Potential

The pharmacological potential of this compound lies in its ability to interact with biological targets due to its unique structural features. Interaction studies are crucial for elucidating its biological relevance and therapeutic potential.

Q & A

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of its nucleophilic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.